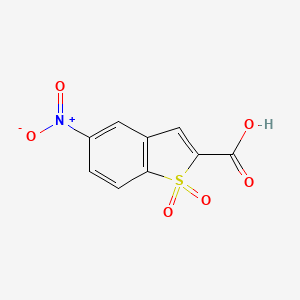
5-nitro-1,1-dioxo-1-benzothiophene-2-carboxylic acid
Description
5-nitro-1,1-dioxo-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H5NO4S It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms
Properties
Molecular Formula |
C9H5NO6S |
|---|---|
Molecular Weight |
255.21 g/mol |
IUPAC Name |
5-nitro-1,1-dioxo-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5NO6S/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)17(8,15)16/h1-4H,(H,11,12) |
InChI Key |
VOXNLOAHVKCISB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2(=O)=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1,1-dioxo-1-benzothiophene-2-carboxylic acid typically involves the nitration of benzothiophene derivatives. One common method includes the nitration of 1-benzothiophene-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-nitro-1,1-dioxo-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are used.
Substitution: Reagents like halogens and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
5-nitro-1,1-dioxo-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-nitro-1,1-dioxo-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its observed activities.
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-1-benzothiophene-2-carboxylic acid
- 5-nitro-2-benzothiophene-1-carboxylic acid
- 5-nitro-1,1-dioxo-2-benzothiophene-3-carboxylic acid
Uniqueness
5-nitro-1,1-dioxo-1-benzothiophene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both nitro and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


